molecular formula C20H21FN2O3 B6089100 1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one

1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one

Cat. No.: B6089100
M. Wt: 356.4 g/mol
InChI Key: XUSWMGNGIXFEHP-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Nucleophiles such as amines or electrophiles such as alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target. The exact mechanism may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one include:

  • 1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-ol
  • 1-[(3-Fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-thione

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups and molecular geometry makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(6-methyl-1,3-benzodioxol-5-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-13-5-18-19(26-12-25-18)7-15(13)9-22-17-8-20(24)23(11-17)10-14-3-2-4-16(21)6-14/h2-7,17,22H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSWMGNGIXFEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CNC3CC(=O)N(C3)CC4=CC(=CC=C4)F)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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